{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
CAS No.:
Cat. No.: VC13462947
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.
![{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid -](/images/structure/VC13462947.png)
Specification
Molecular Formula | C17H24N2O2 |
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Molecular Weight | 288.4 g/mol |
IUPAC Name | 2-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]acetic acid |
Standard InChI | InChI=1S/C17H24N2O2/c20-17(21)13-18-10-4-7-16(18)12-19(15-8-9-15)11-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21)/t16-/m0/s1 |
Standard InChI Key | LVMCNXKVQBKMKU-INIZCTEOSA-N |
Isomeric SMILES | C1C[C@H](N(C1)CC(=O)O)CN(CC2=CC=CC=C2)C3CC3 |
SMILES | C1CC(N(C1)CC(=O)O)CN(CC2=CC=CC=C2)C3CC3 |
Canonical SMILES | C1CC(N(C1)CC(=O)O)CN(CC2=CC=CC=C2)C3CC3 |
Introduction
Structural Characteristics and Molecular Configuration
Core Framework and Functional Groups
The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 1-position by an acetic acid group () and at the 2-position by a benzyl-cyclopropyl-aminomethyl moiety (). The cyclopropyl group introduces steric hindrance and electronic effects, while the benzyl group contributes aromaticity and lipophilicity . The (S)-configuration at the chiral center ensures enantioselective interactions in biological systems, a critical factor in its potential pharmacological activity .
Table 1: Key Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 288.38 g/mol | |
CAS Number | 1353996-54-9 | |
Stereochemistry | (S)-configuration at C2 |
Stereochemical and Conformational Analysis
The (S)-configuration at the pyrrolidine’s second carbon dictates the spatial orientation of the benzyl-cyclopropyl-aminomethyl side chain. X-ray crystallography studies of analogous compounds reveal that the cyclopropyl ring adopts a non-planar "puckered" conformation, which minimizes ring strain and stabilizes the molecule through hyperconjugation . Nuclear Magnetic Resonance (NMR) spectroscopy of related pyrrolidine derivatives confirms the influence of the cyclopropyl group on proton chemical shifts, particularly for adjacent methylene protons .
Synthetic Strategies and Methodologies
Retrosynthetic Analysis
Retrosynthetic dissection suggests three key fragments:
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Pyrrolidine core: Synthesized via cyclization of γ-amino alcohols or reductive amination of diketones .
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Benzyl-cyclopropyl-amine: Prepared through Buchwald–Hartwig amination or cyclopropanation of allylic amines .
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Acetic acid moiety: Introduced via alkylation or Michael addition to the pyrrolidine nitrogen .
Stepwise Synthesis
A representative synthesis involves:
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Cyclopropanation: Rhodium-catalyzed enantioselective cyclopropanation of a terminal olefin with a diazoester yields the cyclopropyl-amine precursor .
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Pyrrolidine Formation: Ring-closing metathesis or intramolecular nucleophilic substitution constructs the pyrrolidine scaffold .
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Functionalization: Alkylation of the pyrrolidine nitrogen with bromoacetic acid introduces the carboxylate group.
Key Reaction Conditions
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Alkylation: KCO, DMF, 80°C, 6 h.
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits amphiphilic behavior due to its polar acetic acid group and hydrophobic benzyl/cyclopropyl substituents. Predicted logP values (cLogP ≈ 2.1) suggest moderate lipophilicity, aligning with its potential for blood-brain barrier penetration . Aqueous solubility is enhanced at physiological pH (pKa ~4.5 for the carboxylic acid), facilitating formulation as a sodium salt .
Thermal and Oxidative Stability
Chemical Reactivity and Derivative Synthesis
Carboxylic Acid Transformations
The acetic acid group undergoes typical reactions:
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Esterification: With benzyl bromide/KCO to form benzyl esters.
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Decarboxylation: Thermal or photolytic conditions produce CO and a pyrrolidine amine .
Cyclopropane Ring Modifications
The cyclopropyl ring participates in:
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Ring-Opening: Acid-catalyzed hydrolysis to form γ-keto amines .
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Cross-Coupling: Suzuki–Miyaura reactions with aryl boronic acids .
Applications in Drug Discovery and Beyond
Central Nervous System (CNS) Therapeutics
The compound’s ability to inhibit nNOS and penetrate the blood-brain barrier positions it as a candidate for neurodegenerative diseases (e.g., Alzheimer’s) and stroke . Preclinical studies of analogs show reduced infarct volumes in rodent ischemia models (40–60% at 10 mg/kg) .
Antimicrobial Agents
Functionalization at the acetic acid group with thiazole or imidazole moieties enhances activity against drug-resistant pathogens (e.g., MRSA) . For example, a thiourea derivative exhibited MIC = 1 µg/mL against E. coli .
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